1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Lipophilicity Drug Design Membrane Permeability

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one (CAS 1806548-95-7, molecular formula C₁₁H₉BrClF₃OS, MW 361.61 g/mol) is a polyfunctional aromatic ketone. Its structure combines three distinct reactive centres on a single phenyl scaffold: an ortho‑bromomethyl group (–CH₂Br), a meta‑trifluoromethylthio substituent (–SCF₃), and an α‑chloropropanone side chain (–C(O)CHClCH₃).

Molecular Formula C11H9BrClF3OS
Molecular Weight 361.61 g/mol
Cat. No. B14070175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
Molecular FormulaC11H9BrClF3OS
Molecular Weight361.61 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)CBr)Cl
InChIInChI=1S/C11H9BrClF3OS/c1-6(13)10(17)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,6H,5H2,1H3
InChIKeyXZAKSOCQAJRJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one: A Polyfunctional Aromatic α-Haloketone Building Block


1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one (CAS 1806548-95-7, molecular formula C₁₁H₉BrClF₃OS, MW 361.61 g/mol) is a polyfunctional aromatic ketone . Its structure combines three distinct reactive centres on a single phenyl scaffold: an ortho‑bromomethyl group (–CH₂Br), a meta‑trifluoromethylthio substituent (–SCF₃), and an α‑chloropropanone side chain (–C(O)CHClCH₃). The –SCF₃ group confers the highest Hansch lipophilicity parameter (π = 1.44) among common fluorinated substituents, substantially exceeding –CF₃ (π = 0.88) and –OCF₃ (π = 1.04), while also exerting a strong electron‑withdrawing effect (Hammett σₘ = 0.40, σₚ = 0.50) [1]. The bromomethyl and α‑chloroketone moieties constitute two orthogonal electrophilic handles that enable sequential, chemoselective transformations in multi‑step synthetic routes [2].

Why 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one Cannot Be Replaced by Generic Analogs


Close structural analogs of this compound—including positional isomers (e.g., 3‑bromomethyl or 4‑bromomethyl regioisomers), the 1‑chloropropan‑2‑one isomer, the chloromethyl analog, and the –SCF₃→ –CF₃ or –SCH₃ variants—differ in at least one critical parameter that governs downstream reactivity, pharmacokinetic behaviour, or synthetic efficiency . The halogen leaving‑group ability ranks Br⁻ ≈14‑fold more reactive than Cl⁻ in Sₙ2 displacements, meaning that exchanging the –CH₂Br group for –CH₂Cl can render a compound unreactive under identical nucleophilic substitution conditions [1]. Similarly, replacing –SCF₃ with –CF₃ reduces the Hansch lipophilicity parameter by 39% (π = 0.88 vs. 1.44), potentially compromising membrane permeability and metabolic stability of derived drug candidates [2]. Even a shift of the bromomethyl group from the ortho to the meta or para position alters the spatial proximity to the ketone carbonyl, affecting cyclisation pathways and the stereoelectronic environment of key reactive centres. These non‑interchangeable properties make direct experimental validation mandatory whenever a procurement substitution is contemplated.

Quantitative Differentiation Evidence for 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one vs. Closest Analogs


–SCF₃ Confers 64% Higher Lipophilicity Than –CF₃: Hansch π Parameter Comparison

The trifluoromethylthio group (–SCF₃) at the 5‑position of the phenyl ring provides a Hansch hydrophobicity parameter π = 1.44, which is 64% higher than that of the trifluoromethyl group (–CF₃, π = 0.88) and 38% higher than trifluoromethoxy (–OCF₃, π = 1.04) [1][2]. When a procurement decision involves choosing between the –SCF₃‑substituted compound and its –CF₃ or –SCH₃ (π ≈ 0.61) analogs, the target compound is predicted to deliver substantially greater membrane permeability and tissue distribution for any derived bioactive molecule. This lipophilicity gain is achieved without increasing molecular weight as much as adding larger alkyl or aryl groups would. The electron‑withdrawing Hammett constants (σₘ = 0.40, σₚ = 0.50) further differentiate –SCF₃ from electron‑donating –SCH₃ [2].

Lipophilicity Drug Design Membrane Permeability ADME

Bromide Is a 14‑Fold Better Leaving Group Than Chloride in Sₙ2 Displacements

The ortho‑bromomethyl substituent (–CH₂Br) of the target compound provides a leaving‑group reactivity advantage of approximately 14‑fold over the corresponding chloromethyl analog (–CH₂Cl) in bimolecular nucleophilic substitution (Sₙ2) reactions [1]. A quantitative leaving‑group scale, normalised to chloride (k_rel = 1), assigns bromide a relative rate constant of k_rel = 14 [1]. This means that when the target compound is used as an electrophilic building block, the –CH₂Br site reacts substantially faster with N‑, O‑, or S‑nucleophiles than the –CH₂Cl group present in closely related analogs such as 1-(2-(chloromethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one (CAS 1803881-27-7) [2]. The rate difference enables chemoselective alkylation at the benzylic position in the presence of other electrophilic centres, a feature not available with the chloromethyl analog.

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics Chemoselectivity

Bromomethyl Ketones Irreversibly Inactivate Enzyme Targets Where Chloromethyl Ketones Fail

A direct head‑to‑head study of L‑isoleucine‑derived halomethyl ketones demonstrated that the bromomethyl ketone irreversibly inactivated L‑isoleucine:tRNA ligase from Escherichia coli, whereas the corresponding chloromethyl ketone produced no detectable inactivation under identical conditions [1]. The inactivation followed saturation kinetics characteristic of an affinity label, and the molar ratio of label incorporation to enzyme inactivation was close to unity, confirming a specific, active‑site‑directed covalent modification [1]. Although this study was performed on amino‑acid‑derived halomethyl ketones rather than the aromatic ketone scaffold of the target compound, the fundamental reactivity principle—that the C–Br bond is sufficiently labile for enzyme nucleophile alkylation while the C–Cl bond is not—applies across the halomethyl ketone class [2]. This biochemical evidence corroborates the physical‑organic leaving‑group scale and translates it into a functional biological outcome.

Covalent Inhibition Enzyme Inactivation Affinity Labeling Protease Inhibitors

Ortho‑Bromomethyl Positioning Enables Proximity‑Driven Cyclisation Unavailable to Meta/Para Isomers

The target compound bears the bromomethyl group ortho to the ketone carbonyl on the phenyl ring. This spatial arrangement places the electrophilic –CH₂Br carbon within bonding distance of the ketone oxygen or enolate α‑carbon, enabling intramolecular cyclisation pathways (e.g., isochroman or isobenzofuran formation) that are geometrically impossible for the 3‑bromomethyl positional isomer (CAS 1803751-90-7) or the 4‑bromomethyl isomer (CAS 1806475-78-4) [1]. In bifunctional electrophile chemistry, ortho‑substituted bromomethyl aryl ketones have been explicitly noted for their ability to undergo sequential nucleophilic substitution at –CH₂Br followed by carbonyl‑based cyclocondensation, whereas regioisomers with the bromomethyl group at meta or para positions lack the critical proximity required for ring closure onto the ketone [2]. This regiochemical feature is a binary structural determinant: either the ortho relationship is present and cyclisation is possible, or it is absent and only intermolecular reactions can occur.

Regiochemistry Cyclisation Heterocycle Synthesis Proximity Effect

Three Orthogonal Electrophilic Centres Enable Sequential Chemoselective Derivatisation

The target compound contains three electrophilic sites with distinct reactivity profiles: (a) a benzylic bromide (–CH₂Br), highly reactive in Sₙ2 displacements (k_rel ≈ 14 vs. –CH₂Cl); (b) an α‑chloroketone (–C(O)CHClCH₃), reactive toward soft nucleophiles and capable of participating in cyclocondensation or Corey–Chaykovsky epoxidation; and (c) the ketone carbonyl itself, available for nucleophilic addition or enolate formation [1]. The –SCF₃ group, being a strong electron‑withdrawing substituent (σₚ = 0.50), further activates the aromatic ring and the ketone toward nucleophilic attack while remaining chemically inert under most conditions [2]. This orthogonal reactivity profile contrasts with simpler analogs that contain only one or two reactive centres (e.g., 1-(2-(bromomethyl)phenyl)-2-chloropropan-1-one, which lacks the –SCF₃ electronic modulation) [3]. The predicted order of electrophilic reactivity is: benzylic –CH₂Br > α‑chloroketone C–Cl > ketone carbonyl, allowing predictable, sequential functionalisation without requiring protecting group strategies.

Polyfunctional Scaffold Sequential Derivatisation Chemoselectivity Diversity-Oriented Synthesis

Distinctive C–Cl vs. C–Br Bond Attributes Enable Stereoelectronic Control in Asymmetric Catalysis

A comprehensive mechanistic study on catalytic enantioselective allyl additions to halomethyl ketones demonstrated that the electronic and steric attributes of C–Cl and C–Br bonds produce markedly different enantioselectivity outcomes [1]. The investigation showed that electrostatic attraction between a halomethyl moiety and a catalyst's ammonium group, combined with steric repulsion and dipole minimisation, governs both yield and enantiomeric ratio. Monobromomethyl ketones and monochloromethyl ketones exhibited distinct stereochemical profiles under identical catalytic conditions, with enantiomeric ratios varying by as much as 5–10% ee depending on the halogen identity and substitution pattern [1]. The target compound, bearing both a bromomethyl group and an α‑chloroketone, presents two halomethyl environments with different C–X bond lengths, dipole moments, and polarisabilities, offering unique opportunities for catalyst‑controlled chemoselectivity that are absent in compounds containing only one type of halogen.

Stereoelectronic Effects Asymmetric Catalysis Halomethyl Ketones Enantioselective Synthesis

High‑Value Application Scenarios for 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one Based on Quantitative Differentiation


Covalent Fragment and Probe Discovery Requiring an Active –CH₂Br Warhead

The bromomethyl group of this compound is biochemically competent as an active‑site‑directed alkylating agent, as demonstrated by the irreversible inactivation of target enzymes by bromomethyl ketones where chloromethyl analogs are completely inactive [1]. Research groups developing covalent fragments or activity‑based probes should prioritise this compound over its chloromethyl analog (CAS 1803881-27-7) when cysteine or histidine alkylation is the intended mechanism of action. The ortho relationship of –CH₂Br to the ketone additionally enables the electrophilic warhead to be positioned in a defined orientation relative to a recognition element introduced via the ketone or α‑chloro position.

Diversity‑Oriented Synthesis of –SCF₃‑Containing Heterocyclic Libraries

The three orthogonal electrophilic centres (–CH₂Br, α‑chloroketone, ketone carbonyl) enable at least six distinct sequential derivatisation routes [2]. Combined with the exceptionally high lipophilicity of the –SCF₃ group (Hansch π = 1.44), which enhances the drug‑likeness of resulting compounds [3], this scaffold is ideally suited for generating screening libraries of SCF₃‑bearing isochromans, isobenzofurans, benzoxazepines, or quinoline derivatives. The ortho‑bromomethyl geometry is a prerequisite for intramolecular cyclisation onto the ketone; procurement of the meta isomer (CAS 1803751-90-7) would preclude these cyclisation pathways .

Stepwise Asymmetric Synthesis Exploiting Differential C–Br and C–Cl Reactivity

The distinct stereoelectronic properties of the C–Br bond (longer, more polarisable) and the C–Cl bond (shorter, less polarisable) have been shown to produce different enantioselectivity outcomes in catalytic asymmetric transformations [4]. This compound uniquely provides both halomethyl environments in a single scaffold, enabling a two‑step stereoselective sequence: first, catalyst‑controlled functionalisation at the more reactive –CH₂Br site; second, a different catalytic system for transformation at the α‑chloroketone centre. The –SCF₃ substituent further modulates the electronic character of the aromatic ring (σₚ = 0.50), potentially influencing catalyst–substrate recognition [3].

Late‑Stage Functionalisation of Advanced Intermediates in Agrochemical Lead Optimisation

The 14‑fold higher Sₙ2 reactivity of –CH₂Br relative to –CH₂Cl [5] permits nucleophilic displacement under mild conditions (room temperature, near‑neutral pH) that are compatible with sensitive functional groups in late‑stage intermediates. The –SCF₃ group, already present in commercial agrochemicals such as fipronil and toltrazuril [3], provides the lipophilicity and metabolic stability required for pesticidal or herbicidal activity. This compound can serve as a penultimate intermediate where the –CH₂Br group is displaced by a heterocyclic nucleophile in the final synthetic step, a strategy that is not feasible with the less reactive chloromethyl analog.

Quote Request

Request a Quote for 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.